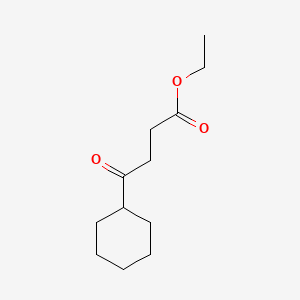

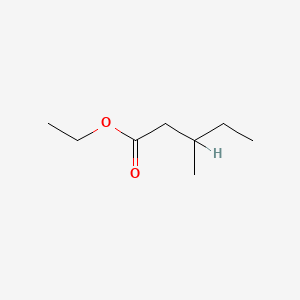

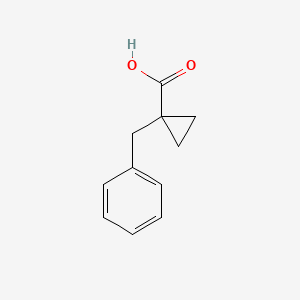

![molecular formula C14H14N2O2 B1332424 Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine CAS No. 328261-31-0](/img/structure/B1332424.png)

Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the functionalization of aromatic systems and the formation of heterocyclic structures. For instance, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate was achieved by reacting 3,5-dihydroxybenzoic acid with α-chloromethyl pyridine, indicating a method that could potentially be adapted for the synthesis of the target compound . Similarly, the synthesis of a pyrazolopyrimidinone derivative was performed using a one-pot method, which could provide insights into the synthesis of complex heterocyclic systems .

Molecular Structure Analysis

The molecular structures of the compounds in the studies were characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a pyrazolopyridine derivative was determined, revealing the planarity of the heterocyclic system and the spatial arrangement of substituents . This information is crucial for understanding the three-dimensional conformation of the target compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The papers describe various chemical reactions involving heterocyclic compounds. For instance, the transformation of benzylic amines into diarylmethanes through cross-coupling of benzylic pyridinium salts with arylboronic acids was reported, which could be relevant for modifying the target compound . Additionally, the formation of coordination polymers from aromatic carboxylic acids and lanthanide ions suggests the potential for the target compound to engage in complexation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied include photophysical properties, luminescence, and stimuli-responsive behavior. For example, lanthanide complexes exhibited interesting luminescence efficiencies and excited state lifetimes, which could be relevant if the target compound were to be used in optical applications . The aggregation-enhanced emission and multi-stimuli-responsive properties of naphthalimide derivatives also provide insights into the behavior of similar compounds in different environments .

Applications De Recherche Scientifique

Cancer Research and Therapeutic Applications

A study focused on virtual screening targeting the urokinase receptor, which led to the development of compounds including an analogue of Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine. These compounds demonstrated potential in blocking angiogenesis and inducing apoptosis in breast cancer cell lines, suggesting their application in cancer treatment (Wang et al., 2011).

Chemical Synthesis and Catalysis

Research involving diiron(III) complexes of tridentate 3N ligands, including derivatives of Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine, highlighted their role as functional models for methane monooxygenases. These complexes have been studied for their efficiency in the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Luminescent Properties and Imaging Applications

A study on pyridyl substituted compounds related to Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine revealed luminescent properties with potential applications in imaging. These compounds showed aggregation-enhanced emission and multi-stimuli-responsive properties, making them relevant in the field of luminescence and imaging technology (Srivastava et al., 2017).

Chemical Sensor Development

Research on complexes containing Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine derivatives has contributed to the development of new fluorescent sensors. These sensors have been utilized for detecting various substances, demonstrating the compound's relevance in chemical sensing technology (Khattar & Mathur, 2013).

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-12(8-15-5-1)9-16-7-11-3-4-13-14(6-11)18-10-17-13/h1-6,8,16H,7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYELHXLKHZMZPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351858 |

Source

|

| Record name | Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine | |

CAS RN |

328261-31-0 |

Source

|

| Record name | Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

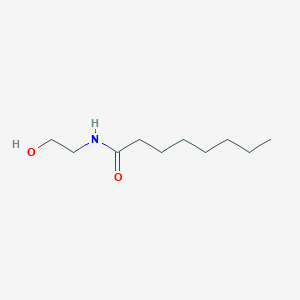

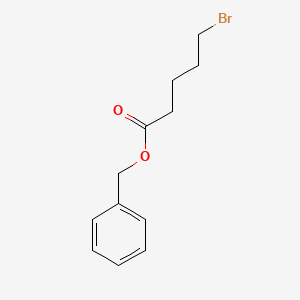

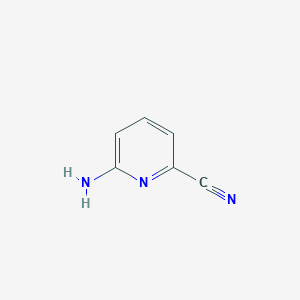

![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)